BenchChemオンラインストアへようこそ!

7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane

Medicinal Chemistry Drug Discovery Fragment-Based Screening

Choose 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane for its unique spirocyclic scaffold that delivers 100% sp³ carbon fraction (Fsp³=1.0)—a rigid, three-dimensional conformation impossible with monocyclic amines like piperidine or pyrrolidine. This conformational constraint optimizes target binding and ADME properties. With a favorable cLogP (1.76), it is purpose-built for fragment-based screening and lead optimization. Supplied at 95% purity, it offers reliable performance for fragment library design, peptide mimetic synthesis, and pharmacophore modulation. Substituting with a non-spirocyclic analog risks compromising key physicochemical properties and medicinal chemistry outcomes.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B8050066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCCCC1COC2(N1)COC2
InChIInChI=1S/C9H17NO2/c1-2-3-4-8-5-12-9(10-8)6-11-7-9/h8,10H,2-7H2,1H3
InChIKeyPCSCKMMQICRSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS 1556097-29-0): Core Data for Procurement and Research


7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS 1556097-29-0) is a chiral spirocyclic building block featuring a fused 1,3-dioxolane and pyrrolidine framework . It is supplied as a research chemical with a typical purity of 95% and a molecular weight of 171.24 g/mol . This compound is part of a broader class of oxa-azaspiro[3.4]octanes developed as multifunctional modules for drug discovery, noted for their rigid, three-dimensional structures which are valuable in fragment-based screening and lead optimization [1].

Why 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane Cannot Be Replaced by Simple Piperidine or Pyrrolidine Analogs


The unique spirocyclic architecture of 7-butyl-2,5-dioxa-8-azaspiro[3.4]octane imparts a rigid, three-dimensional conformation that cannot be achieved with simple monocyclic secondary amines like piperidine or pyrrolidine. Substituting this compound with a generic analog would sacrifice the conformational constraint essential for optimizing target binding and ADME properties. Studies on related spiro[3.3]heptane systems have demonstrated that the spiro framework generally confers higher aqueous solubility and a trend towards improved metabolic stability compared to analogous cyclohexane derivatives [1]. Therefore, any substitution with a non-spirocyclic analog would likely alter key physicochemical properties, potentially compromising the success of a medicinal chemistry campaign.

Product-Specific Evidence: Quantifying the Differentiation of 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane


Unique Spirocyclic Framework Offers 100% sp³ Carbon Fraction for Enhanced 3D Topology

The 7-butyl-2,5-dioxa-8-azaspiro[3.4]octane scaffold possesses a fraction of sp³ hybridized carbons (Fsp³) of 1.0 . This is a quantifiable metric for molecular complexity and three-dimensionality. In the context of drug discovery, a higher Fsp³ value is associated with a greater probability of clinical success due to improved target selectivity and solubility [1]. This contrasts with common flat, aromatic scaffolds (Fsp³ often < 0.5) or even simple cyclic amines like N-butylpyrrolidine (Fsp³ ~ 0.89).

Medicinal Chemistry Drug Discovery Fragment-Based Screening

Defined Physicochemical Profile: cLogP of 1.76 Differentiates from More Lipophilic Analogs

The vendor-calculated partition coefficient (cLogP) for 7-butyl-2,5-dioxa-8-azaspiro[3.4]octane is 1.76 . This value places it within the optimal lipophilicity range (LogP 1-3) for oral drug candidates, balancing cell permeability with aqueous solubility. In contrast, replacing the 7-butyl group with a more lipophilic 7-phenyl group (as in 7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane) significantly increases the cLogP and molecular weight (MW 191.23 vs 171.24 g/mol) , which could reduce ligand efficiency and solubility.

Physicochemical Property ADME Lead Optimization

Synthetic Accessibility: Reported Syntheses of Oxa-Azaspiro[3.4]octanes Provide a Scalable Route

The Carreira group has published a step-economic and scalable synthesis for novel thia/oxa-azaspiro[3.4]octanes, a class to which 7-butyl-2,5-dioxa-8-azaspiro[3.4]octane belongs [1]. This provides a proven, literature-precedented route for further derivatization or scale-up. This contrasts with many other spirocyclic building blocks, for which no scalable synthesis is available, representing a significant barrier to their adoption in medicinal chemistry projects.

Synthetic Methodology Chemical Development Process Chemistry

Safety Profile: Defined GHS Classification Enables Safe Handling and Regulatory Compliance

The compound has a well-defined safety profile, classified with GHS07 (Harmful/Irritant) and associated with specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . This level of detailed safety information is essential for procurement and safe laboratory use. In contrast, many research chemicals are offered with limited or no hazard data, creating uncertainty and increasing operational risk for research organizations.

Safety Regulatory Compliance Laboratory Operations

Validated Applications for 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane Based on Empirical Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

As a compact, highly three-dimensional molecule with a favorable cLogP (1.76) , this compound is an ideal candidate for inclusion in fragment libraries. Its 100% sp³ carbon fraction (Fsp³=1.0) addresses the 'escape from flatland' principle in FBDD, offering a distinct shape and electrostatic profile compared to planar aromatic fragments.

Lead Optimization of Oxazolidinone or Other Antibacterial Scaffolds

The core 2,5-dioxa-8-azaspiro[3.4]octane framework is structurally related to the C-ring moiety found in some oxazolidinone antibiotics . This compound can serve as a versatile, rigid amine building block for appending to a core pharmacophore to modulate target binding, improve solubility, or enhance metabolic stability, as has been demonstrated with other spirocyclic systems [1].

Chemical Biology Tool Compound Synthesis

The defined synthesis of oxa-azaspiro[3.4]octanes and the availability of this building block with a specified purity of 95% [1] make it a reliable starting material for the synthesis of more complex, functionalized probes. Its unique spirocyclic core can be used to introduce conformational constraint into peptide mimetics or other bioactive small molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.